REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydrophilic coating was formed by the same method as that of Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydrophilic coating was formed by the same method as that of Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydrophilic coating was formed by the same method as that of Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17]>C(O)C>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:15]([O:19][CH2:20][CH:21]1[O:23][CH2:22]1)(=[O:18])[CH:16]=[CH2:17] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C.C(=C)N1C(CCC1)=O.C(C=C)(=O)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydrophilic coating was formed by the same method as that of Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |